molecular formula C9H11N5O2S B11076055 methyl {[1-(2-amino-6-methylpyrimidin-4-yl)-1H-diaziren-3-yl]sulfanyl}acetate

methyl {[1-(2-amino-6-methylpyrimidin-4-yl)-1H-diaziren-3-yl]sulfanyl}acetate

Cat. No.: B11076055
M. Wt: 253.28 g/mol
InChI Key: WWGGMRQXRYWVQQ-UHFFFAOYSA-N
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Description

METHYL 2-{[1-(2-AMINO-6-METHYL-4-PYRIMIDINYL)-1H-1,2-DIAZIREN-3-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a diazirine group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[1-(2-AMINO-6-METHYL-4-PYRIMIDINYL)-1H-1,2-DIAZIREN-3-YL]SULFANYL}ACETATE typically involves multiple steps. One common approach starts with the preparation of the 2-amino-6-methyl-4-pyrimidinyl precursor. This precursor is then reacted with a diazirine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[1-(2-AMINO-6-METHYL-4-PYRIMIDINYL)-1H-1,2-DIAZIREN-3-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the diazirine group can produce primary or secondary amines .

Scientific Research Applications

METHYL 2-{[1-(2-AMINO-6-METHYL-4-PYRIMIDINYL)-1H-1,2-DIAZIREN-3-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[1-(2-AMINO-6-METHYL-4-PYRIMIDINYL)-1H-1,2-DIAZIREN-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The diazirine group can form covalent bonds with nearby amino acid residues upon activation by UV light, making it a valuable tool for studying protein-ligand interactions. The pyrimidine ring can interact with nucleic acids or enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[1-(2-AMINO-6-METHYL-4-PYRIMIDINYL)-1H-1,2-DIAZIREN-3-YL]SULFANYL}ACETATE is unique due to its combination of a diazirine group and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in photoaffinity labeling and the development of novel materials .

Properties

Molecular Formula

C9H11N5O2S

Molecular Weight

253.28 g/mol

IUPAC Name

methyl 2-[1-(2-amino-6-methylpyrimidin-4-yl)diazirin-3-yl]sulfanylacetate

InChI

InChI=1S/C9H11N5O2S/c1-5-3-6(12-8(10)11-5)14-9(13-14)17-4-7(15)16-2/h3H,4H2,1-2H3,(H2,10,11,12)

InChI Key

WWGGMRQXRYWVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)N2C(=N2)SCC(=O)OC

Origin of Product

United States

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